4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole
Overview
Description
4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and is known for its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It is also believed to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole exhibits potent biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole in lab experiments is its potent antimicrobial activity. This makes it a useful compound for studying the mechanisms of bacterial and fungal infections. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole. One potential direction is the further exploration of its antimicrobial activity against various bacterial and fungal strains. Another potential direction is the investigation of its anti-inflammatory and analgesic properties for the treatment of various inflammatory diseases. Additionally, the potential toxicity of this compound could be further studied to determine its safety for use in various experiments.
Scientific Research Applications
4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(2-methylfuran-3-yl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-3-20-15(14-8-9-21-11(14)2)18-19-16(20)22-10-12-4-6-13(17)7-5-12/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIILNBYEZBDKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=C(OC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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